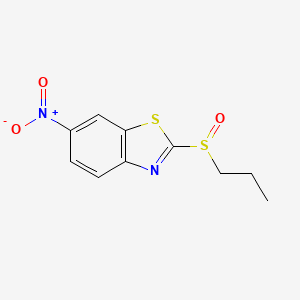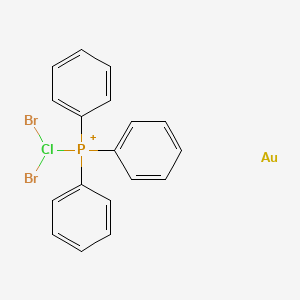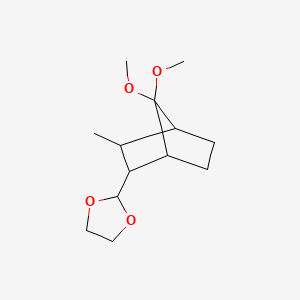
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane: is an organic compound with a complex structure that includes a dioxolane ring and a norbornane skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxolane ring through the reaction of a diol with an aldehyde or ketone under acidic conditions. The norbornane skeleton can be introduced through a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the norbornane skeleton are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
1,2-Dioxolane: A simpler compound with a dioxolane ring, used in various chemical reactions and as a solvent.
1,3-Dioxolane: Another dioxolane derivative, often used as a protecting group in organic synthesis.
Norbornane Derivatives: Compounds with a norbornane skeleton, used in the synthesis of pharmaceuticals and materials.
Uniqueness
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane is unique due to its combination of a dioxolane ring and a norbornane skeleton, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
31969-71-8 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]heptanyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H22O4/c1-8-9-4-5-10(13(9,14-2)15-3)11(8)12-16-6-7-17-12/h8-12H,4-7H2,1-3H3 |
InChIキー |
HJOWLXCSSWVZFQ-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(C1C3OCCO3)C2(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



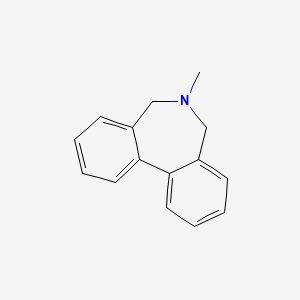
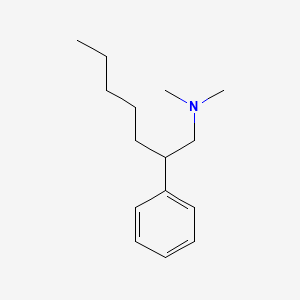
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)


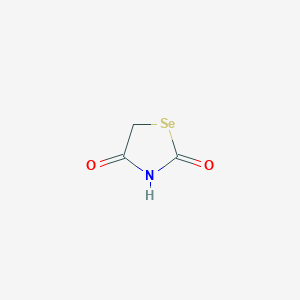
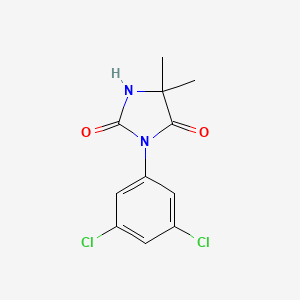
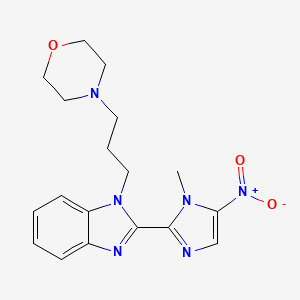
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
